![molecular formula C18H23N3O2S B4671994 3-(4-butoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B4671994.png)
3-(4-butoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Overview
Description
3-(4-butoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide, commonly known as BITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITA is a member of the thiadiazole family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BITA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in fungal, bacterial, and cancer cell growth and proliferation. BITA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. BITA has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects:
BITA has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal cell wall synthesis, and the inhibition of bacterial growth. Studies have also shown that BITA can induce oxidative stress in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
BITA has several advantages for lab experiments, including its low toxicity and high potency against fungal, bacterial, and cancer cells. However, BITA has some limitations, including its low solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the research and development of BITA. One potential direction is the optimization of BITA synthesis methods to improve its yield and purity. Another direction is the investigation of BITA's potential as a drug candidate for the treatment of fungal infections, bacterial infections, and cancer. Further studies are also needed to understand the mechanism of action of BITA and its potential side effects.
Scientific Research Applications
BITA has been found to have various scientific research applications, including its use as a potential antifungal agent, antimicrobial agent, and anticancer agent. Studies have shown that BITA exhibits potent antifungal activity against different fungal strains, including Candida albicans and Aspergillus niger. BITA has also been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, BITA has been shown to have anticancer activity against different cancer cell lines, including breast cancer and lung cancer cell lines.
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-4-5-12-23-15-9-6-14(7-10-15)8-11-16(22)19-18-21-20-17(24-18)13(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,19,21,22)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAISUPGFPGOQH-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-butoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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